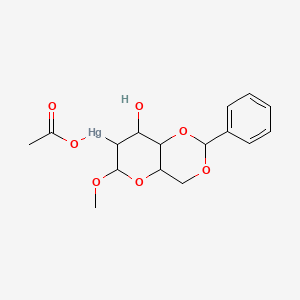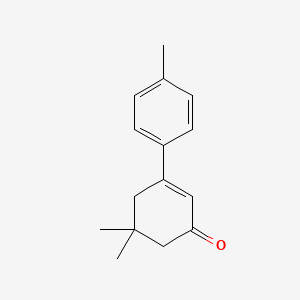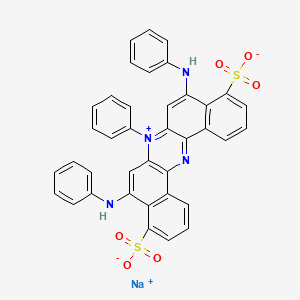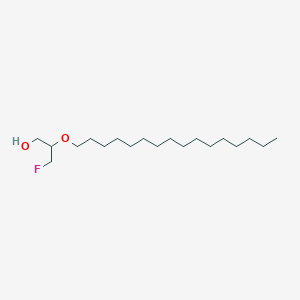![molecular formula C21H13N3 B14477563 6-(Azidomethyl)benzo[pqr]tetraphene CAS No. 70682-33-6](/img/structure/B14477563.png)
6-(Azidomethyl)benzo[pqr]tetraphene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Azidomethyl)benzo[pqr]tetraphene is a compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). These compounds are known for their unique structural properties and potential applications in various fields, including materials science and organic electronics. The azidomethyl group attached to the benzo[pqr]tetraphene core introduces additional reactivity, making this compound particularly interesting for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the catalytic cyclization of BN-naphthalenes with alkynes, followed by selective functionalization through bromination and cross-coupling reactions . The reaction conditions often involve the use of palladium catalysts and specific ligands to facilitate the desired transformations.
Industrial Production Methods
While specific industrial production methods for 6-(Azidomethyl)benzo[pqr]tetraphene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
6-(Azidomethyl)benzo[pqr]tetraphene can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction of the azidomethyl group can yield amines.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azidomethyl group can yield nitrobenzo[pqr]tetraphene, while reduction can produce aminobenzo[pqr]tetraphene.
Scientific Research Applications
6-(Azidomethyl)benzo[pqr]tetraphene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its derivatives may have therapeutic potential due to their ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 6-(Azidomethyl)benzo[pqr]tetraphene involves its interaction with molecular targets through its azidomethyl group. This group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. These reactions are highly specific and efficient, making the compound useful in various applications, including bioconjugation and material science .
Comparison with Similar Compounds
Similar Compounds
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with known carcinogenic properties.
BN-embedded tetraphenes: Compounds with boron and nitrogen atoms incorporated into the aromatic system, exhibiting unique electronic properties.
Uniqueness
6-(Azidomethyl)benzo[pqr]tetraphene stands out due to the presence of the azidomethyl group, which imparts additional reactivity and versatility. This makes it a valuable compound for synthetic chemists and researchers exploring new materials and chemical reactions.
Properties
CAS No. |
70682-33-6 |
|---|---|
Molecular Formula |
C21H13N3 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
6-(azidomethyl)benzo[a]pyrene |
InChI |
InChI=1S/C21H13N3/c22-24-23-12-19-16-7-2-1-6-15(16)17-10-8-13-4-3-5-14-9-11-18(19)21(17)20(13)14/h1-11H,12H2 |
InChI Key |
IGFMQKXYUJJNIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2CN=[N+]=[N-])C=CC5=CC=CC(=C54)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


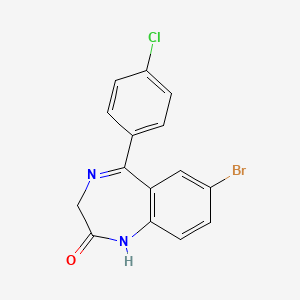
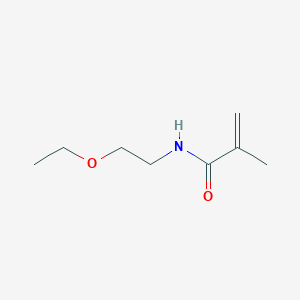
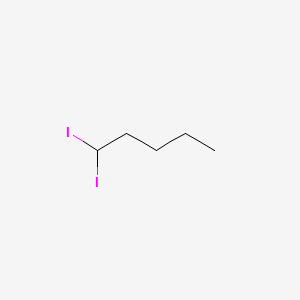
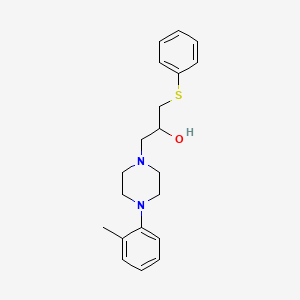
![1,4-Dioxaspiro[4.5]dec-7-ene, 7,9,9-trimethyl-](/img/structure/B14477520.png)

![9,10-Anthracenedione, 1,5-bis[[1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio]-](/img/structure/B14477530.png)
![Decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester](/img/structure/B14477534.png)
